molecular formula C8H10N2O4S B13822961 3-[(3-Nitro-2-pyridinyl)thio]-1,2-propanediol CAS No. 353257-78-0

3-[(3-Nitro-2-pyridinyl)thio]-1,2-propanediol

Cat. No.: B13822961
CAS No.: 353257-78-0
M. Wt: 230.24 g/mol
InChI Key: KMIANGLYHBWCSN-UHFFFAOYSA-N
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Description

3-(3-nitropyridin-2-yl)sulfanylpropane-1,2-diol is an organic compound that features a nitropyridine moiety attached to a sulfanylpropane-1,2-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-nitropyridin-2-yl)sulfanylpropane-1,2-diol typically involves the nitration of pyridine derivatives followed by the introduction of the sulfanylpropane-1,2-diol moiety. One common method involves the reaction of pyridine with nitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . The nitropyridine derivative is then further reacted with appropriate thiol and diol compounds under controlled conditions to form the final product.

Industrial Production Methods

Industrial production methods for 3-(3-nitropyridin-2-yl)sulfanylpropane-1,2-diol may involve large-scale nitration and sulfenylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity compounds suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-nitropyridin-2-yl)sulfanylpropane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas (H₂) with a palladium catalyst for reduction reactions, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.

Major Products Formed

Major products formed from these reactions include amino derivatives, substituted pyridines, and various functionalized compounds that retain the core structure of 3-(3-nitropyridin-2-yl)sulfanylpropane-1,2-diol.

Scientific Research Applications

3-(3-nitropyridin-2-yl)sulfanylpropane-1,2-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-nitropyridin-2-yl)sulfanylpropane-1,2-diol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanylpropane-1,2-diol moiety may also play a role in modulating the compound’s activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-nitropyridine-2-thiol
  • 3-nitro-2-pyridinesulfenyl chloride
  • 2-(benzylthio)-3-nitropyridine

Uniqueness

3-(3-nitropyridin-2-yl)sulfanylpropane-1,2-diol is unique due to its combination of a nitropyridine moiety with a sulfanylpropane-1,2-diol backbone This structural arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds

Properties

CAS No.

353257-78-0

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

3-(3-nitropyridin-2-yl)sulfanylpropane-1,2-diol

InChI

InChI=1S/C8H10N2O4S/c11-4-6(12)5-15-8-7(10(13)14)2-1-3-9-8/h1-3,6,11-12H,4-5H2

InChI Key

KMIANGLYHBWCSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)SCC(CO)O)[N+](=O)[O-]

Origin of Product

United States

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